molecular formula C9H19NO3 B13563573 Ethyl 2-amino-5-hydroxy-5-methylhexanoate

Ethyl 2-amino-5-hydroxy-5-methylhexanoate

Cat. No.: B13563573
M. Wt: 189.25 g/mol
InChI Key: XDLDBTOVCZMBNV-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-hydroxy-5-methylhexanoate is an organic compound that belongs to the class of esters It features a complex structure with an amino group, a hydroxyl group, and a methyl group attached to a hexanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-5-hydroxy-5-methylhexanoate typically involves the esterification of 2-amino-5-hydroxy-5-methylhexanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-hydroxy-5-methylhexanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used to convert the amino group into a more reactive intermediate.

Major Products Formed

    Oxidation: Formation of 2-amino-5-oxo-5-methylhexanoate.

    Reduction: Formation of 2-amino-5-hydroxy-5-methylhexanol.

    Substitution: Formation of 2-chloro-5-hydroxy-5-methylhexanoate.

Scientific Research Applications

Ethyl 2-amino-5-hydroxy-5-methylhexanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-hydroxy-5-methylhexanoate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-5-hydroxyhexanoate
  • Ethyl 2-amino-5-methylhexanoate
  • Ethyl 2-hydroxy-5-methylhexanoate

Uniqueness

Ethyl 2-amino-5-hydroxy-5-methylhexanoate is unique due to the presence of both amino and hydroxyl groups on the same carbon chain, which allows for diverse chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

IUPAC Name

ethyl 2-amino-5-hydroxy-5-methylhexanoate

InChI

InChI=1S/C9H19NO3/c1-4-13-8(11)7(10)5-6-9(2,3)12/h7,12H,4-6,10H2,1-3H3

InChI Key

XDLDBTOVCZMBNV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC(C)(C)O)N

Origin of Product

United States

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